![molecular formula C18H22N2O2S B2954626 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine CAS No. 478245-32-8](/img/structure/B2954626.png)
4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine
Overview
Description
4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with dimethyl groups at positions 4 and 6, a (4-methylphenyl)sulfonyl (tosyl) group at position 3, and a pyrrolidinyl moiety at position 2. The tosyl group is a common sulfonamide derivative known to enhance chemical stability and influence pharmacological activity by modulating electronic and steric properties . The pyrrolidinyl substituent, a five-membered cyclic amine, may contribute to binding interactions with biological targets, particularly in the central nervous system (CNS) or enzyme systems .
Substituted pyridines are frequently explored as kinase inhibitors, receptor antagonists, or CNS agents due to their ability to mimic natural heterocyclic scaffolds .
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific functional groups and their spatial orientation in the molecule .
Mode of Action
The mode of action would depend on the specific target and how this compound interacts with it. Generally, the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to interact with various biological targets, potentially affecting multiple pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its physicochemical properties. The presence of a pyrrolidine ring can influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
The molecular and cellular effects would depend on the specific target and the biochemical pathways affected. Generally, the goal of such compounds is to modulate the activity of their target to achieve a therapeutic effect .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound’s structure, including the pyrrolidine ring, can affect its sensitivity to these factors .
Biological Activity
4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine, also known by its CAS number 478245-32-8, is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article reviews the available literature on its biological properties, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C18H22N2O2S
- Molar Mass : 330.44 g/mol
- IUPAC Name : 4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-(1-pyrrolidinyl)pyridine
Biological Activity Overview
Research indicates that compounds within the pyridine class, particularly those with pyrrolidine substituents, exhibit a variety of biological activities. The specific compound has been studied for its potential roles in:
- Antidiabetic Activity
- Antimicrobial Activity
- Antitumor Activity
Antidiabetic Mechanism
A study investigated the effects of pyrrolo[3,4-c]pyridine derivatives on insulin sensitivity. The results indicated a significant increase in glucose uptake by adipocytes at concentrations ranging from 0.3 to 100 µM, suggesting a potential mechanism for managing diabetes through enhanced insulin sensitivity .
Antimicrobial Evaluation
In vitro evaluations of related compounds revealed that they possess excellent antimicrobial activity. For example, some derivatives exhibited MIC values as low as 0.22 to 0.25 μg/mL against pathogenic isolates, indicating strong bactericidal and fungicidal properties .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Derivative A | 0.22 | Bactericidal |
Derivative B | 0.25 | Fungicidal |
Antitumor Studies
The antitumor efficacy of various pyrrolo[3,4-c]pyridine derivatives was assessed through cytotoxicity assays against several cancer cell lines. Notably, one derivative demonstrated IC50 values in the range of 4.5–9.5 µM against ovarian cancer cells while showing minimal toxicity towards healthy cardiac cells .
Case Studies
- Case Study on Insulin Sensitivity
- Case Study on Antimicrobial Resistance
Scientific Research Applications
Biological Activities
Research indicates that pyridine derivatives, particularly those with pyrrolidine substituents, exhibit a variety of biological activities. 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine has been studied for its potential roles in antidiabetic, antimicrobial, and antitumor applications.
Antidiabetic Activity: Studies have investigated the effects of pyrrolo[3,4-c]pyridine derivatives on insulin sensitivity. These studies revealed a significant increase in glucose uptake by adipocytes at concentrations ranging from 0.3 to 100 µM, suggesting a potential mechanism for managing diabetes through enhanced insulin sensitivity.
Antimicrobial Activity: In vitro evaluations of related compounds have demonstrated excellent antimicrobial activity. Some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogenic isolates, indicating strong bactericidal and fungicidal properties.
Antitumor Studies: The antitumor efficacy of various pyrrolo[3,4-c]pyridine derivatives has been assessed through cytotoxicity assays against several cancer cell lines. One derivative demonstrated IC50 values in the range of 4.5–9.5 µM against ovarian cancer cells while showing minimal toxicity towards healthy cardiac cells.
Data Tables
The following tables summarize key data regarding the antimicrobial activity of related compounds and the antitumor activity of pyrrolo[3,4-c]pyridine derivatives:
Antimicrobial Activity
Compound | MIC (µg/mL) | Activity |
---|---|---|
Derivative A | 0.22 | Bactericidal |
Derivative B | 0.25 | Fungicidal |
Antitumor Activity
Compound | IC50 (µM) | Cancer Cell Line | Toxicity to Cardiac Cells |
---|---|---|---|
Derivative X | 4.5–9.5 | Ovarian Cancer | Minimal |
Q & A
Basic Research Questions
Q. How can the synthesis of 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting stoichiometry, solvent choice (e.g., dichloromethane for sulfonylation reactions), and temperature control during critical steps like sulfonyl group introduction . Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) can enhance purity. Monitor intermediates using thin-layer chromatography (TLC) and characterize final products via H/C NMR and high-resolution mass spectrometry (HRMS) for structural confirmation .
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy to confirm regiochemistry of substituents (e.g., methyl and pyrrolidinyl groups).
- HPLC-MS for purity assessment and detection of byproducts.
- Elemental analysis to verify empirical formulas.
- X-ray crystallography (if crystals are obtainable) for unambiguous structural determination .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Follow GHS-based protocols:
- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid dermal/oral exposure (H313/H315 hazards) .
- Store in airtight containers away from oxidizers (P403+P233) and dispose of waste via certified hazardous waste programs (P501) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, exposure times) and validate purity (>98% via HPLC) to eliminate batch variability . Perform dose-response curves and use positive/negative controls (e.g., known kinase inhibitors if studying enzyme inhibition). Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Q. What strategies mitigate solubility challenges in biological assays caused by the sulfonyl and pyridine groups?
- Methodological Answer :
- Use co-solvents like DMSO (≤0.1% final concentration) or cyclodextrins to enhance aqueous solubility.
- Synthesize analogs with polar substituents (e.g., hydroxyl groups) while retaining core pharmacophores.
- Conduct molecular dynamics simulations to predict solvent-accessible surfaces and guide structural modifications .
Q. How can the environmental fate of this compound be studied to assess ecological risks?
- Methodological Answer : Design a tiered approach:
- Lab-scale : Measure logP (octanol-water partition coefficient) and hydrolysis/photolysis rates under controlled conditions.
- Microcosm studies : Evaluate biodegradation in soil/water systems using C-labeled analogs.
- Computational modeling : Apply EPI Suite or TEST software to predict persistence, bioaccumulation, and toxicity (PBT) .
Q. What mechanistic insights can be gained from studying its reactivity under oxidative/reductive conditions?
- Methodological Answer : Probe reaction pathways using:
- Oxidation : Treat with mCPBA to assess sulfonyl group stability or epoxidation of adjacent methyl groups.
- Reduction : Use NaBH/LiAlH to reduce sulfonyl to thioether groups, monitoring changes via IR spectroscopy (S=O vs. S-S bonds).
- Kinetic isotope effects (KIE) to elucidate rate-determining steps in substitution reactions .
Q. How do structural analogs of this compound compare in binding to target proteins (e.g., kinases or GPCRs)?
- Methodological Answer : Perform SAR studies by:
- Synthesizing analogs with variations in the pyrrolidinyl ring (e.g., piperidinyl or morpholino substitutions).
- Conducting docking simulations (AutoDock Vina) to predict binding poses.
- Validating with SPR or ITC for binding affinity and thermodynamics .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Pyrrolidinyl and Aromatic Substituents
4-Me-PHP (1-(4-Methylphenyl)-2-(1-pyrrolidinyl)-1-hexanone)
- Structure: A cathinone derivative with a hexanone backbone, a 4-methylphenyl group, and a pyrrolidinyl substituent.
- Key Differences : Lacks the pyridine core, sulfonyl group, and dimethyl substituents present in the target compound.
- Pharmacology: Acts as a psychoactive stimulant by inhibiting monoamine reuptake transporters (e.g., dopamine, norepinephrine) .
- Inference : The absence of the sulfonyl group in 4-Me-PHP likely enhances its lipophilicity and CNS penetration compared to the target compound, which may exhibit reduced blood-brain barrier permeability due to the polar tosyl group.
2-(3,4-Dimethoxyphenyl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure: A pyrido-pyrimidinone derivative with a dimethoxyphenyl group and a methylpiperidinyl substituent.
- Key Differences: The pyrimidinone core replaces the pyridine ring, and the piperidinyl group (six-membered ring) differs from the pyrrolidinyl group (five-membered ring).
- Pharmacology : Such compounds are often investigated as kinase inhibitors or antimicrobial agents. The piperidinyl group may offer distinct conformational flexibility compared to pyrrolidinyl .
Compounds with Tosyl (4-Methylphenylsulfonyl) Functionality
[(4-Methylphenyl)sulfonyl]amino (Tosa)
- Structure: A sulfonamide derivative featuring the tosyl group linked to an amino moiety.
- Key Differences : Simpler structure without the pyridine or pyrrolidinyl components.
- Pharmacology : Tosyl groups are frequently employed in enzyme inhibitors (e.g., carbonic anhydrase) due to their ability to coordinate with zinc or other metal ions in active sites .
Physicochemical and Pharmacokinetic Properties
The table below extrapolates properties based on structural analogs:
Properties
IUPAC Name |
4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-pyrrolidin-1-ylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-6-8-16(9-7-13)23(21,22)17-14(2)12-15(3)19-18(17)20-10-4-5-11-20/h6-9,12H,4-5,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLCWLVYOSMROX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322359 | |
Record name | 4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-pyrrolidin-1-ylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821075 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478245-32-8 | |
Record name | 4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-pyrrolidin-1-ylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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